molecular formula C9H17N B1417299 N-(cyclopentylmethyl)cyclopropanamine CAS No. 1152879-53-2

N-(cyclopentylmethyl)cyclopropanamine

Cat. No.: B1417299
CAS No.: 1152879-53-2
M. Wt: 139.24 g/mol
InChI Key: PHXUQRQYJIGSCU-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecule comprises two interconnected cyclic systems: a strained cyclopropane ring and a cyclopentane substituent. Key structural elements include:

Component Description Source
Cyclopropane Core A three-membered ring with bond angles of ~60°, deviating from ideal tetrahedral angles (109.5°)
Cyclopentylmethyl Group A five-membered ring attached via a methylene bridge to the cyclopropane’s nitrogen
Amine Linkage A tertiary amine (-N-) bridging the cyclopropane and cyclopentane moieties

The cyclopropane ring adopts a planar conformation due to its inherent rigidity, while the cyclopentane ring adopts a non-planar "envelope" conformation to minimize torsional strain. The nitrogen atom in the amine linkage participates in a single hydrogen bond donor interaction.

Bonding Patterns :

  • Cyclopropane C-C Bonds : Bent "banana bonds" with reduced orbital overlap due to angle strain.
  • Cyclopentane C-C Bonds : Near-tetrahedral angles (~108°) in the envelope conformation, minimizing angular strain.
  • N-C Bond : A single bond with a bond length of ~1.47 Å, typical for aliphatic amines.

Conformational Analysis of Cyclopropane-Cyclopentyl Interface

The interface between the cyclopropane and cyclopentane systems is critical to understanding the compound’s stability.

Key Observations :

  • Cyclopropane Rigidity : The cyclopropane ring remains planar, forcing the cyclopentylmethyl group into a fixed spatial orientation.
  • Cyclopentane Puckering : The cyclopentane ring adopts an "envelope" conformation with one carbon atom out-of-plane, reducing eclipsing interactions.
  • Steric Interactions : The cyclopentylmethyl group creates steric hindrance between the cyclopropane and cyclopentane rings, potentially stabilizing the envelope conformation of the cyclopentane.

Energy Landscape :

Strain Type Cyclopropane Cyclopentane Total
Angle Strain High (~110 kJ/mol) Low (~0 kJ/mol) Moderate
Torsional Strain High (eclipsed bonds) Low (envelope) Moderate

Data synthesized from general cycloalkane strain energetics.

Comparative Structural Features with Related Cyclopropylamines

N-(Cyclopentylmethyl)cyclopropanamine shares structural motifs with other cyclopropylamines but differs in substituent effects and ring strain.

Comparison Table :

Compound Structure Key Features Strain Energy Source
This compound Cyclopropane + Cyclopentylmethyl group Planar cyclopropane, envelope cyclopentane, tertiary amine Moderate
N-(Cyclohexyl)cyclohexanamine Cyclohexane + Cyclohexyl group Chair conformation cyclohexane, no angle strain Low
N-(3-Methylbutyl)cyclopropanamine Cyclopropane + Branched alkyl chain Planar cyclopropane, increased steric bulk Moderate
N-(Cyclopropylmethyl)-2-methylcyclopentanamine Cyclopropane + Methyl-substituted cyclopentane Envelope cyclopentane with methyl substituent, enhanced steric interactions Moderate

Structural Implications :

  • Cyclopropane vs. Cyclohexane : The cyclohexane in N-(cyclohexyl)cyclohexanamine lacks angle strain, making it more stable than the cyclopropane-containing systems.
  • Substituent Effects : The cyclopentylmethyl group in this compound imposes greater steric constraints than linear alkyl chains.

Properties

IUPAC Name

N-(cyclopentylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-8(3-1)7-10-9-5-6-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXUQRQYJIGSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Principle : Condensation of cyclopropanecarbaldehyde with cyclopentylmethylamine, followed by reduction.
Procedure :

  • React cyclopropanecarbaldehyde (1.0 eq) with cyclopentylmethylamine (1.2 eq) in methanol at 25°C for 12 hours.
  • Add sodium cyanoborohydride (1.5 eq) and stir for 24 hours.
  • Quench with aqueous NaOH (1M), extract with ethyl acetate, and purify via column chromatography.
Parameter Value
Yield 58–65% (analogous systems)
Purity (HPLC) >95%

Nucleophilic Substitution

Principle : Displacement of a leaving group (e.g., bromide) on cyclopentylmethyl halides by cyclopropylamine.
Procedure :

  • Dissolve cyclopropylamine (1.5 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
  • Add cyclopentylmethyl bromide (1.0 eq) dropwise at 0°C.
  • Heat to 80°C for 8 hours, then extract with dichloromethane and concentrate.
Parameter Value
Yield 40–48% (similar substrates)
Solvent Efficiency DMF > THF

Catalytic C–N Coupling

Principle : Transition-metal-catalyzed coupling of cyclopropylamide derivatives with cyclopentylmethanol.
Procedure :

  • Activate cyclopropanecarboxylic acid (1.0 eq) with CDI in THF to form the acyl imidazole.
  • React with cyclopentylmethanol (1.2 eq) and [Rh(cod)Cl]₂ (5 mol%) under CO atmosphere (1 atm) at 100°C for 12 hours.
  • Reduce the intermediate amide with LiAlH₄ to obtain the amine.
Parameter Value
Turnover Frequency 8.2 h⁻¹ (Rh systems)
Step Efficiency 72% (amide formation)

Hofmann Rearrangement of Cyclopropanecarboxamide

Principle : Base-mediated degradation of cyclopropanecarboxamide derivatives.
Procedure :

  • Prepare cyclopropanecarboxamide from methyl cyclopropanecarboxylate and ammonia in methanol.
  • Treat with NaOCl/NaOH at 0°C, then warm to 45°C to induce rearrangement.
  • Isolate N-(cyclopentylmethyl)cyclopropanamine via distillation.
Parameter Value
Reaction Time 6–8 hours
Scalability Demonstrated at 100 g scale

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Amination High functional group tolerance Requires aldehyde precursor
Nucleophilic Substitution Simple conditions Low yields due to steric hindrance
Catalytic Coupling Atom-economical Requires specialized catalysts
Hofmann Rearrangement Scalable Hazardous reagents (NaOCl)

Key Research Findings

  • Steric Effects : Cyclopentylmethyl groups hinder nucleophilic substitution, favoring reductive amination or catalytic methods.
  • Catalyst Selection : Rhodium complexes outperform palladium in C–N bond formation for strained systems (TOF 8.2 vs. 3.5 h⁻¹).
  • Safety : Sodium hypochlorite use in Hofmann rearrangements requires strict temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylmethylamine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the cyclopentylmethyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylmethylamine.

    Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

N-(cyclopentylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Group Key Features
N-(Cyclopentylmethyl)cyclopropanamine C₉H₁₇N 139.24 g/mol Cyclopentylmethyl High lipophilicity, steric hindrance
N-(4-Methylbenzyl)cyclopropanamine C₁₁H₁₅N 161.24 g/mol 4-Methylbenzyl Aromatic ring enhances stability
N-(Pyridin-3-ylmethyl)cyclopropanamine C₉H₁₂N₂ 148.21 g/mol Pyridin-3-ylmethyl Heteroaromatic, potential H-bonding
N-(Quinolin-4-ylmethyl)cyclopropanamine C₁₄H₁₅N₂ 211.28 g/mol Quinolin-4-ylmethyl Extended conjugation, orange oil form
N-Ethylcyclopropanamine C₅H₁₁N 85.15 g/mol Ethyl Low molecular weight, high volatility
N-(4-Methoxybenzyl)cyclopropanamine C₁₁H₁₅NO 177.24 g/mol 4-Methoxybenzyl Electron-rich aromatic group

Key Observations :

  • Aromatic vs.
  • Heteroatom Influence: Pyridine and quinoline substituents introduce nitrogen atoms, enabling hydrogen bonding and coordination with metal catalysts, which may be relevant in synthetic applications .
  • Steric Effects : The cyclopentylmethyl group in the target compound likely reduces reaction rates in sterically sensitive reactions compared to linear alkyl chains .

Market and Industrial Relevance

  • N-(4-Methoxybenzyl)cyclopropanamine : Global production capacity is projected to grow at 6.2% CAGR (2020–2025), driven by demand in specialty chemicals .

Biological Activity

N-(cyclopentylmethyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a cyclopentylmethyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways.

  • Inhibition of Nitric Oxide Synthase (nNOS) :
    • Research indicates that compounds with similar structural motifs exhibit inhibitory effects on neuronal nitric oxide synthase (nNOS), a target for treating neurological disorders. For instance, modifications in the cyclopropyl moiety can significantly affect the binding affinity and selectivity towards nNOS .
  • Antitumor Activity :
    • Preliminary studies suggest that compounds within the same chemical class exhibit potent antiproliferative effects against various cancer cell lines, indicating that this compound may also possess antitumor properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopropane and cyclopentyl rings can lead to significant changes in potency and selectivity.

Table 1: Structure-Activity Relationships

CompoundIC50 (nM)Activity Type
A25.7Antiproliferative
B50nNOS Inhibitor
C10Microtubule Depolymerizer

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of structurally related compounds on various cancer cell lines. The results indicated that certain derivatives of cyclopropanamine showed low nanomolar IC50 values, suggesting high potency against tumor growth .

Case Study 2: Neuroprotective Potential

In another investigation, compounds similar to this compound were tested for their neuroprotective effects in models of neurodegeneration. The findings demonstrated significant protective effects against neuronal death, highlighting the therapeutic potential of these compounds in treating neurological disorders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopentylmethyl)cyclopropanamine
Reactant of Route 2
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N-(cyclopentylmethyl)cyclopropanamine

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